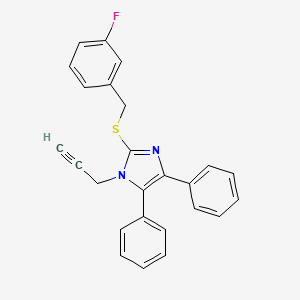
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a useful research compound. Its molecular formula is C25H19FN2S and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a compound that belongs to the class of imidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 338957-07-6
- Molecular Formula : C25H19FN2S
- Molar Mass : 430.49 g/mol
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
- Introduction of the Propynyl Group : Alkylation of the imidazole ring with a propynyl halide.
- Attachment of the Fluorobenzyl Sulfide : A nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfone precursor .
Antimicrobial Activity
Imidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds within this class exhibit significant activity against various bacterial and fungal strains. For instance, modifications in the imidazole structure can enhance their efficacy against resistant strains .
Antiviral Properties
Research has demonstrated that imidazole derivatives can inhibit viral replication. The compound has been evaluated for its potential against viruses such as HIV and dengue virus. The mechanism often involves inhibition of viral enzymes critical for replication, such as proteases and polymerases . In vitro studies have shown that certain analogs exhibit low cytotoxicity while maintaining high antiviral efficacy .
Anticancer Potential
The anticancer activity of imidazole derivatives is also noteworthy. Various studies have indicated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and induction of oxidative stress . The presence of specific substituents on the imidazole ring enhances their selectivity towards cancer cells while sparing normal cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several imidazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to non-fluorinated analogs.
- Antiviral Activity against Dengue Virus : In vitro assays demonstrated that certain derivatives significantly reduced viral loads in infected cell cultures, showing promise as potential therapeutic agents against dengue fever.
- Anticancer Studies : A series of experiments conducted on various cancer cell lines revealed that imidazole derivatives could inhibit cell proliferation effectively at micromolar concentrations, with some compounds showing IC50 values below 10 µM.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazoles act by inhibiting key enzymes involved in pathogen metabolism or viral replication.
- Cell Cycle Modulation : Certain derivatives can interfere with the cell cycle progression in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects on malignant cells.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWWVCACTUEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














